

Introduction: The Significance of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-ACETYL-7-AZAINDOLE

Cat. No.: B1526744

[Get Quote](#)

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in biologically active compounds.^{[1][2]} Its structural similarity to purines and indoles allows it to function as a bioisostere, effectively mimicking these endogenous molecules to interact with a wide array of biological targets.^{[3][4]} A key feature of the 7-azaindole core is its ability to act as both a hydrogen bond donor (via the pyrrole N-H) and acceptor (via the pyridine N7), enabling a powerful bidentate binding interaction with the hinge region of many protein kinases.^[5] This property has cemented its role in the development of numerous kinase inhibitors, including the FDA-approved B-Raf inhibitor, vemurafenib.^[5]

This guide focuses on a specific, strategically functionalized derivative: **4-acetyl-7-azaindole**. The introduction of an acetyl group at the C4 position of the pyridine ring offers a unique handle for synthetic elaboration and modulates the electronic properties of the core structure. For researchers and drug development professionals, understanding the chemical properties, structure, and synthetic accessibility of **4-acetyl-7-azaindole** is critical for leveraging its potential in designing next-generation therapeutics.

Chemical Structure and Physicochemical Properties

4-Acetyl-7-azaindole is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine bicyclic system with an acetyl substituent at the 4-position. The presence of the electron-withdrawing acetyl group and the pyridine nitrogen significantly influences the molecule's reactivity and physical properties.

4-Acetyl-7-azaindole Structure										
C1	C2	C3	C4	C5	C6	N7	C8	O9	C10	H

[Click to download full resolution via product page](#)

Caption: Chemical structure of **4-acetyl-7-azaindole**.

The structure consists of a fused five-membered pyrrole ring and a six-membered pyridine ring. The acetyl group is attached to the carbon atom adjacent to the bridgehead carbon on the pyridine ring.

Table 1: Physicochemical Properties of **4-Acetyl-7-azaindole**

Property	Value	Source
CAS Number	915415-16-6	
Molecular Formula	C ₉ H ₈ N ₂ O	
InChI Key	LREYCLZAMNJB ⁺ UHFFFAOYSA-N	
Physical Form	Pale-yellow to Yellow-brown Solid	
Purity	≥97% (typical commercial grade)	
Storage Temp.	Room Temperature	

Spectroscopic Profile (Predicted)

Detailed experimental spectra for **4-acetyl-7-azaindole** are not widely published. However, a robust spectroscopic profile can be predicted based on the known spectra of the 7-azaindole parent and the influence of an acetyl substituent on aromatic systems.^[6]

Table 2: Predicted ^1H NMR Spectroscopic Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale
~11.0 - 12.0	br s	N1-H	The pyrrole N-H proton is acidic and often broad.
~8.4 - 8.6	d	H-6	The proton ortho to the pyridine nitrogen (N7) is significantly deshielded.
~7.8 - 8.0	d	H-5	Coupled to H-6. Deshielded by the adjacent acetyl group.
~7.6 - 7.8	d	H-2	Pyrrole proton adjacent to the nitrogen.
~6.8 - 7.0	d	H-3	Pyrrole proton coupled to H-2.
~2.8	s	-COCH ₃	The methyl protons of the acetyl group typically appear as a sharp singlet.

^{13}C NMR Spectroscopy: Key predicted signals include the carbonyl carbon (~195-200 ppm), carbons of the pyridine ring (~120-150 ppm), and carbons of the pyrrole ring (~100-130 ppm).

Infrared (IR) Spectroscopy:

- N-H Stretch: A broad peak is expected around $3100\text{-}3300\text{ cm}^{-1}$.
- C=O Stretch: A strong, sharp absorption characteristic of the ketone carbonyl is predicted in the range of $1670\text{-}1690\text{ cm}^{-1}$.

- C=C / C=N Stretches: Multiple peaks in the 1400-1600 cm^{-1} region corresponding to the aromatic rings.

Synthesis of 4-Acetyl-7-azaindole

Direct Friedel-Crafts acylation of 7-azaindole typically occurs at the electron-rich C3 position of the pyrrole ring. Therefore, synthesis of the 4-acetyl isomer requires a more nuanced strategy, often involving the pre-functionalization of the pyridine ring.^{[7][8]} A robust method involves activating the 4-position via N-oxidation, followed by halogenation and a subsequent coupling or conversion reaction.^[9]

Caption: Synthetic workflow for **4-acetyl-7-azaindole**.

Experimental Protocol: Synthesis via 4-Chloro-7-azaindole

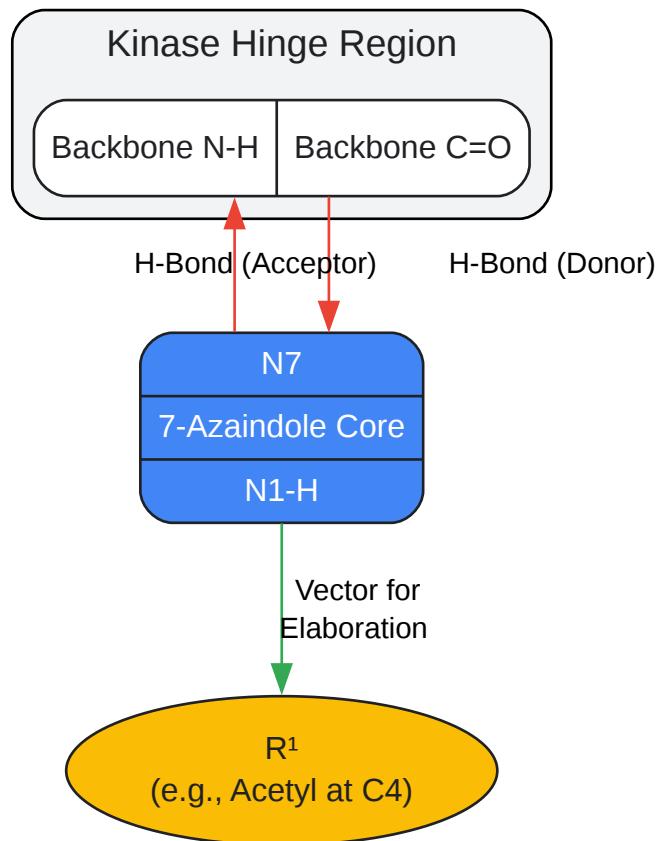
This protocol is a representative methodology based on established procedures for the functionalization of 7-azaindoles.^{[1][9]}

Step 1: Synthesis of 7-Azaindole N-Oxide

- Reagents & Setup: Dissolve 7-azaindole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Oxidation: Slowly add hydrogen peroxide (30% aq. solution, ~1.5 eq) to the stirring solution. The addition should be controlled to manage the exothermic reaction.
- Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Causality: Acetic acid acts as both a solvent and a catalyst. The N-oxide intermediate is crucial as it withdraws electron density from the C4 position, making it electrophilic and prone to substitution.
- Workup: After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Chloro-7-azaindole

- **Reagents & Setup:** Place the dried 7-azaindole N-oxide (1.0 eq) in a flask under an inert atmosphere (e.g., nitrogen or argon). Add phosphorus oxychloride (POCl_3 , ~5-10 eq) as both the reagent and solvent.
- **Chlorination:** Heat the mixture to reflux (around 100-110°C) for 2-4 hours. Monitor by TLC until the starting material is consumed.
 - **Causality:** POCl_3 is a powerful chlorinating and dehydrating agent. It reacts with the N-oxide to introduce a chlorine atom at the C4 position.
- **Workup:** Cool the reaction mixture and very slowly quench it by pouring it onto crushed ice. This step is highly exothermic and must be done with extreme caution in a fume hood. Neutralize the acidic solution with a base (e.g., NaOH or NH_4OH) until the product precipitates.
- **Purification:** Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.


Step 3: Synthesis of **4-Acetyl-7-azaindole**

- **Reagents & Setup:** To a solution of 4-chloro-7-azaindole (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add tributyl(1-ethoxyvinyl)tin (a Stille coupling partner, ~1.2 eq), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (~0.05 eq).
- **Coupling Reaction:** Degas the mixture and heat to reflux under an inert atmosphere for 8-12 hours.
 - **Causality:** The palladium catalyst facilitates the Stille cross-coupling between the C4-Cl bond and the organotin reagent. The 1-ethoxyvinyl group serves as a masked acetyl group.
- **Hydrolysis:** After the coupling is complete, cool the reaction and treat with aqueous acid (e.g., 1M HCl). Stir for 1-2 hours to hydrolyze the enol ether to the ketone.

- Purification: Neutralize the mixture, extract with an organic solvent, and purify the final product by column chromatography to yield **4-acetyl-7-azaindole**.

Applications in Research and Drug Development

The 7-azaindole scaffold is a privileged fragment for kinase inhibition, and **4-acetyl-7-azaindole** serves as a highly valuable building block in this context.^{[4][5]}

[Click to download full resolution via product page](#)

Caption: Bidentate hydrogen bonding of the 7-azaindole core.

- Kinase Inhibitor Synthesis: The acetyl group at the C4 position can serve multiple roles. It can be a key pharmacophoric element, forming specific interactions within a kinase active site. Alternatively, it can be a synthetic handle for further elaboration, for example, through reduction to an alcohol, conversion to an oxime, or use in aldol-type condensations to build more complex side chains.^[10]

- Fragment-Based Drug Discovery (FBDD): **4-Acetyl-7-azaindole** is an ideal fragment for FBDD screening campaigns. Its modest complexity and molecular weight fit the "rule of three," while the acetyl group provides a clear vector for chemical growth and optimization once a binding hit is identified.[11]
- Modulation of Physicochemical Properties: Compared to the unsubstituted parent, the acetyl group increases polarity and can influence solubility and cell permeability. This allows for fine-tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.[4]
- Antiviral and Antimicrobial Research: Substituted azaindoles have shown a broad range of biological activities beyond oncology, including potential as antiviral and antimicrobial agents. [10][12] The 4-acetyl derivative provides a novel scaffold for exploring these therapeutic areas.

Conclusion

4-Acetyl-7-azaindole is a strategically important heterocyclic compound that combines the privileged 7-azaindole core with a versatile acetyl functional group. Its synthesis, while requiring a multi-step approach to achieve the correct regiochemistry, is accessible through established organometallic and heterocyclic chemistry principles. For scientists in drug discovery, this molecule represents a valuable building block for constructing sophisticated kinase inhibitors and other potential therapeutics, offering multiple avenues for synthetic elaboration and property modulation. A thorough understanding of its chemical properties and reactivity is essential for unlocking its full potential in the development of novel medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 10. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Significance of the 7-Azaindole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1526744#4-acetyl-7-azaindole-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com